Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate is a synthetic compound with a complex structure that includes an amino group, a methyl ester, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: A synthetic cannabinoid with a similar ester group but different biological activity.
2-Amino-2-methyl-1-propanol: A compound with a similar amino group but different structural features and applications.
Uniqueness
Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate is unique due to its combination of functional groups and the presence of the pyrrolidinone ring, which imparts specific chemical reactivity and potential biological activity .
Biological Activity
Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate, also known as 1-Pyrrolidinepropanoic acid, α-amino-3,3-dimethyl-2,5-dioxo-, methyl ester, is a complex organic compound with the molecular formula C10H16N2O4 and a molar mass of 228.25 g/mol. This compound features a unique combination of a pyrrolidine ring and amino acid structure, which contributes to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structural characteristics of this compound are critical for understanding its biological activity. The presence of the pyrrolidine ring and dimethyl groups introduces steric hindrance that may influence its interactions with biological targets.
Key Properties
Property | Value |
---|---|
Molecular Formula | C10H16N2O4 |
Molar Mass | 228.25 g/mol |
CAS Number | 1497878-95-1 |
Anticonvulsant Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, a series of amides derived from similar pyrrolidine structures were evaluated for their efficacy in seizure models. The most active compounds demonstrated protective effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice .
The mechanism underlying the anticonvulsant activity of compounds related to this compound appears to involve modulation of voltage-gated sodium and calcium channels. In vitro binding studies suggest that these interactions may play a crucial role in their pharmacological effects .
Analgesic Effects
In addition to anticonvulsant activity, selected derivatives of this compound have shown significant analgesic properties in preclinical models. For instance, certain analogs exhibited notable efficacy in the formalin model of tonic pain without impairing motor coordination .
Study 1: Anticonvulsant Evaluation
A study evaluated a series of pyrrolidine derivatives for their anticonvulsant activity using the MES and scPTZ tests. The results indicated that several compounds provided protection against seizures at various dosages, with specific ED50 values highlighting their potency:
Compound ID | ED50 (mg/kg) | Test Type |
---|---|---|
17 | 97.51 | MES |
6 | 40.87 | scPTZ |
22 | 60.00 | scPTZ |
These findings suggest that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy .
Study 2: Analgesic Activity
In another investigation focusing on analgesic effects, selected compounds derived from similar structures were tested for their ability to alleviate pain in animal models. The results showed that certain analogs not only provided pain relief but did so without causing significant side effects typically associated with analgesics .
Properties
Molecular Formula |
C10H16N2O4 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2)4-7(13)12(9(10)15)5-6(11)8(14)16-3/h6H,4-5,11H2,1-3H3 |
InChI Key |
KSULTGBGDPECOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC(C(=O)OC)N)C |
Origin of Product |
United States |
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